molecular formula C19H14F2N4O2 B2687401 N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923165-29-1

N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2687401
CAS No.: 923165-29-1
M. Wt: 368.344
InChI Key: QBTCFTHXWRCEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex synthetic compound designed for research use, featuring a 1H-indole core substituted with a 5-methyl-1,3,4-oxadiazole ring and an N-acetamide linker to a 2,4-difluorophenyl group. This structural architecture is characteristic of a chemotype investigated for its potent antiplasmodial properties . Compounds within this class have been identified as inhibitors of Plasmodium falciparum ATP4 (PfATP4), a crucial ion pump on the parasite's plasma membrane that maintains sodium homeostasis and is a validated target for next-generation antimalarial agents . The integration of the 1,3,4-oxadiazole heterocycle is of particular significance, as this moiety is known to enhance metabolic stability and is found in a wide range of biologically active molecules, contributing to its value in medicinal chemistry research . The primary research application of this compound is in the discovery and development of novel antimalarial therapies, specifically for the study of PfATP4 inhibition and its effects on parasite viability in the asexual blood stage . Its mechanism of action is associated with the disruption of sodium homeostasis in the malaria parasite, leading to rapid killing activity . Furthermore, the 1,3,4-oxadiazole scaffold is associated with a broad spectrum of other pharmacological activities, suggesting potential utility in other research areas, such as antimicrobial or anticancer investigations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2/c1-11-23-24-19(27-11)17-8-12-4-2-3-5-16(12)25(17)10-18(26)22-15-7-6-13(20)9-14(15)21/h2-9H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTCFTHXWRCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F2N5O4C_{19}H_{17}F_2N_5O_4 with a molecular weight of 417.37 g/mol. The compound features a difluorophenyl group and an indole moiety linked through an acetamide functional group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent coupling with the indole derivative. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa (Cervical)10.5Apoptosis
Compound BMCF7 (Breast)8.3Cell Cycle Arrest
N-(2,4-difluorophenyl)-...A549 (Lung)TBDTBD

Antimicrobial Properties

Additionally, compounds with oxadiazole structures have demonstrated antimicrobial activities against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of oxadiazole derivatives. The ability to inhibit acetylcholinesterase (AChE) suggests a role in treating neurodegenerative diseases like Alzheimer's. Compounds similar to N-(2,4-difluorophenyl)-... have been evaluated for their capacity to enhance cognitive function in animal models.

Case Study 1: Anticancer Evaluation

In a study published by Maftei et al., derivatives of oxadiazoles were tested against a panel of cancer cell lines including HeLa and MCF7. Results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant anticancer activity . Further modifications led to enhanced potency against resistant cancer types.

Case Study 2: Neuroprotective Assessment

A recent investigation into neuroprotective effects found that oxadiazole-containing compounds could significantly reduce AChE activity in vitro. This suggests potential applications in Alzheimer's disease treatment . The study emphasized the importance of structural modifications in enhancing bioactivity.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of compounds containing the indole and oxadiazole moieties in cancer therapy. The unique structural features of N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide suggest it may act as an inhibitor of key proteins involved in cancer cell proliferation.

Antimicrobial Activity

The oxadiazole ring is known for its antimicrobial properties. Compounds with this structure have shown effectiveness against various bacterial strains. This compound could potentially be explored for its antibacterial and antifungal activities.

Research Findings

A study demonstrated that derivatives of oxadiazoles exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .

Neuroprotective Effects

The compound's structural characteristics also suggest potential neuroprotective effects. The indole moiety is often associated with serotonin receptor modulation, which can influence neuroprotection and cognitive function.

Case Studies

In vitro studies have indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, these compounds may enhance cholinergic transmission and provide neuroprotective benefits .

Data Summary

The following table summarizes the key applications and findings related to this compound:

Application AreaMechanism/ActivityReferences
Cancer TreatmentKinesin spindle protein inhibition
Antimicrobial ActivityInhibition of bacterial growth
NeuroprotectionAChE inhibition; potential cognitive enhancement

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • N-(4-(Trifluoromethyl)phenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (): Key Differences: The oxadiazole ring is substituted with an isobutyl group (vs. methyl in the target compound), and the acetamide group is linked to a 4-trifluoromethylphenyl ring. Molecular Weight: 442.441 g/mol (vs. ~376–396 g/mol for methyl-substituted analogs).
  • N-(2-Ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (): Key Differences: The phenyl group is substituted with an ethoxy group (2-ethoxyphenyl) instead of 2,4-difluorophenyl.

Variations in the Aryl Acetamide Group

  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ():

    • Key Differences : A benzofuran-oxadiazole-thioacetamide scaffold replaces the indole-oxadiazole-acetamide structure.
    • Biological Relevance : This compound demonstrated potent antimicrobial activity, suggesting that the thioacetamide linker and benzofuran moiety enhance interactions with bacterial targets .
  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Key Differences: The oxadiazole is substituted with an indole-3-ylmethyl group, and the acetamide is linked to a 4-methylphenyl ring.

Structural Analogues with Heterocyclic Modifications

  • 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide ():

    • Key Differences : An ethyl group replaces the methyl substituent on the oxadiazole, and the acetamide is connected to a benzyl group (4-methylphenylmethyl).
    • Molecular Weight : 374.44 g/mol (vs. ~376 g/mol for the target compound), indicating minimal steric differences despite substituent changes .
  • N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide (): Key Differences: Incorporates a thiazolidinone-thioxo moiety instead of oxadiazole, with a 2-chlorophenyl acetamide group.

Research Implications and Gaps

  • The target compound’s 2,4-difluorophenyl group may confer metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
  • Comparative pharmacokinetic studies (e.g., solubility, bioavailability) between methyl, ethyl, and isobutyl oxadiazole derivatives are needed to optimize substituent selection.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

Methodological Answer:

  • Key Steps :
    • Oxadiazole Ring Formation : Use cyclization of acylhydrazides with POCl₃ or carbodiimides to form the 1,3,4-oxadiazole core .
    • Indole Functionalization : Employ Buchwald-Hartwig coupling or Ullmann reactions for attaching substituents to the indole ring.
    • Acetamide Linkage : React the indole-oxadiazole intermediate with 2,4-difluorophenyl isocyanate or chloroacetamide derivatives in the presence of K₂CO₃ as a base (similar to methods in and ).
  • Optimization :
    • Use HPLC (≥95% purity threshold) to monitor reaction progress (as in ) .
    • Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance reaction kinetics.

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and torsional conformations (e.g., monoclinic Cc space group with a = 4.9179 Å, b = 23.592 Å parameters as in ) .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ 10.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., exact mass ± 0.001 Da) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced: How can researchers identify potential biological targets for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., COX-1/2) using fluorogenic substrates, as seen in oxadiazole-thiol derivatives ( ) .
  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like p38 MAPK or EGFR .
  • Proteomics : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins.

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Case Study : If computational models suggest high COX-2 affinity but in vitro assays show low inhibition:
    • Re-evaluate Force Fields : Adjust parameters in molecular dynamics (MD) simulations to account for solvation effects or protonation states.
    • Experimental Validation : Repeat assays under varied conditions (e.g., pH, cofactors) .
    • Crystallographic Analysis : Compare docking poses with X-ray structures (e.g., β-sheet alignment in ) .

Advanced: How can molecular dynamics (MD) simulations elucidate the compound’s interaction with lipid bilayers?

Methodological Answer:

  • Setup :
    • Embed the compound in a POPC bilayer using GROMACS or CHARMM.
    • Apply periodic boundary conditions and NPT ensemble (310 K, 1 bar).
  • Analysis :
    • Calculate lateral diffusion coefficients and membrane penetration depth.
    • Monitor fluorine interactions with lipid headgroups (e.g., dipole stabilization) .
  • Validation : Cross-reference with experimental logP values (e.g., ~3.5 predicted via ChemAxon) .

Advanced: What role do the 2,4-difluorophenyl and oxadiazole groups play in pharmacokinetics?

Methodological Answer:

  • 2,4-Difluorophenyl :
    • Enhances metabolic stability by reducing cytochrome P450 oxidation (C-F bonds resist cleavage) .
    • Improves blood-brain barrier penetration (logP ~2.8) .
  • Oxadiazole :
    • Increases rigidity, reducing entropic penalties during target binding .
    • Modulates solubility via polarity (cLogP ~1.2).
  • Experimental Testing :
    • Conduct hepatic microsomal stability assays (e.g., t₁/₂ > 60 min indicates suitability for in vivo studies).

Advanced: How should researchers address batch-to-batch variability in biological activity?

Methodological Answer:

  • Root Cause Analysis :
    • Synthetic Byproducts : Use LC-MS to detect trace impurities (e.g., unreacted indole intermediates) .
    • Crystallinity Differences : Perform PXRD to compare polymorphic forms .
  • Mitigation :
    • Standardize recrystallization solvents (e.g., ethanol/water mixtures).
    • Implement QC protocols with NMR and HPLC for every batch .

Advanced: What in silico tools predict the compound’s toxicity profile?

Methodological Answer:

  • Tools :
    • ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., oxadiazole’s potential for reactive metabolites) .
    • ADMETlab 2.0 : Estimates Ames test outcomes and hERG channel inhibition.
  • Validation :
    • Compare predictions with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.